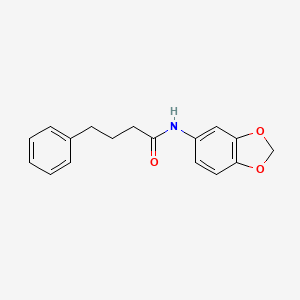
N-1,3-benzodioxol-5-yl-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-4-phenylbutanamide, also known as 4-ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a precursor to various pharmaceuticals, including fentanyl, a potent synthetic opioid used for pain management. The synthesis of 4-ANPP is complex, and its mechanism of action is not yet fully understood. However, recent research has shed light on its potential biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-1,3-benzodioxol-5-yl-4-phenylbutanamide is not yet fully understood. However, recent studies suggest that it may act on the mu-opioid receptor in the brain, similar to fentanyl. This receptor is responsible for mediating the effects of opioids, including pain relief and euphoria. By understanding how this compound interacts with this receptor, researchers may be able to develop new drugs that are more targeted and less addictive.
Biochemical and physiological effects:
Research on this compound has shown that it can produce several biochemical and physiological effects. In animal studies, it has been shown to reduce pain sensitivity and induce sedation. It may also have anxiolytic and antidepressant effects. However, these effects are not yet fully understood, and further research is needed to determine the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of using N-1,3-benzodioxol-5-yl-4-phenylbutanamide in lab experiments is its potential to produce potent and specific effects on the mu-opioid receptor. This makes it a valuable tool for studying the mechanism of action of opioids and developing new drugs with fewer side effects. However, its complex synthesis process and potential for abuse also pose limitations for lab experiments. Specialized equipment and expertise are required to produce and handle this compound safely, and its potential for abuse makes it a controlled substance in many countries.
未来方向
There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-phenylbutanamide. One area of interest is its potential as a tool for studying the mu-opioid receptor and developing new drugs for pain management. Researchers may also investigate its potential as an anxiolytic or antidepressant drug. Additionally, further research is needed to determine the full extent of its biochemical and physiological effects and to develop safer and more efficient synthesis methods. Overall, this compound is a promising compound with significant potential for scientific research and drug development.
合成方法
The synthesis of N-1,3-benzodioxol-5-yl-4-phenylbutanamide involves several steps, including the reaction of 1,3-benzodioxole with phenylacetic acid, followed by the reduction of the resulting product with lithium aluminum hydride. This process is challenging and requires specialized equipment and expertise. However, recent advancements in chemical synthesis have made it possible to produce this compound on a larger scale, making it more accessible for scientific research.
科学研究应用
N-1,3-benzodioxol-5-yl-4-phenylbutanamide has several potential applications in scientific research. It is a precursor to fentanyl, a potent synthetic opioid used for pain management. Fentanyl is highly effective but also highly addictive, leading to an increase in opioid-related deaths in recent years. By studying the mechanism of action of this compound, researchers may be able to develop safer and more effective pain management drugs.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(8-4-7-13-5-2-1-3-6-13)18-14-9-10-15-16(11-14)21-12-20-15/h1-3,5-6,9-11H,4,7-8,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDADDJWLIVCEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
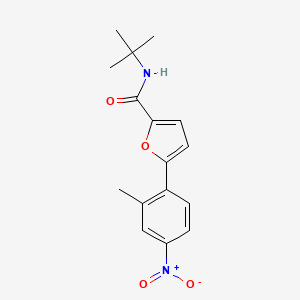

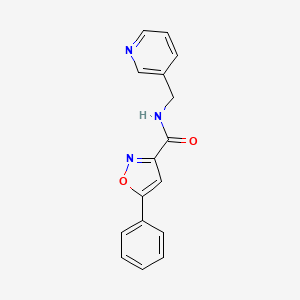
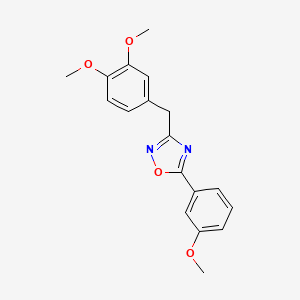
![N-[(4'-methoxy-3-biphenylyl)carbonyl]glycine](/img/structure/B5802502.png)

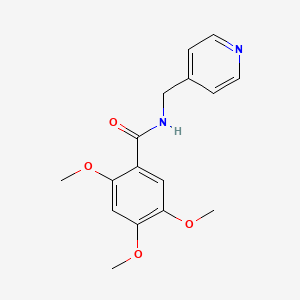
![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
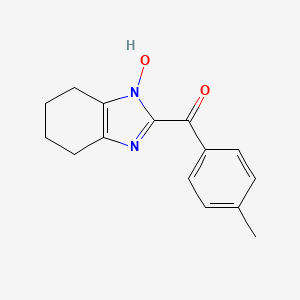
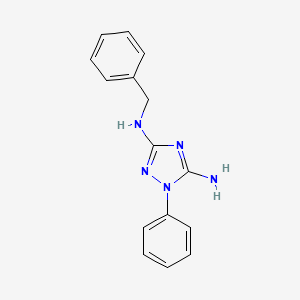
![2-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802552.png)
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)